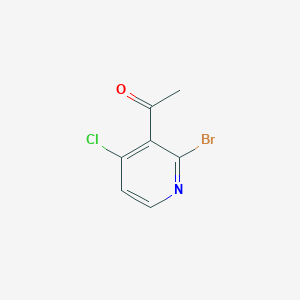

1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4-chloropyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALJXPDUXOOGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Bromo-4-chloropyridin-3-yl)ethanone: A Linchpin Scaffold for Divergent Heterocyclic Synthesis

Topic: Chemical Properties and Synthetic Utility of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone Content Type: In-depth Technical Guide

Executive Summary

In the high-stakes arena of medicinal chemistry, "privileged scaffolds" are molecular frameworks capable of serving as ligands for a diverse array of biological targets. This compound (CAS: Analogous to 84199-61-1 series) represents a highly functionalized, dense intermediate that offers three distinct vectors for chemical modification: a C2-bromide, a C4-chloride, and a C3-acetyl group.

This guide analyzes the chemical behavior of this molecule, focusing on its utility in constructing fused heterocycles (particularly 1,6-naphthyridines) and its capacity for orthogonal functionalization via site-selective metal-catalyzed cross-coupling and nucleophilic aromatic substitution (

Part 1: Chemical Identity and Physicochemical Profile

The molecule is a trisubstituted pyridine. Its reactivity is defined by the interplay between the electron-deficient pyridine ring, the electron-withdrawing acetyl group at C3, and the varying leaving group abilities of the halogens at C2 and C4.

Structural Parameters

| Property | Value (Predicted/Analogous) | Significance |

| Formula | Core building block | |

| Molecular Weight | 234.48 g/mol | Fragment-based drug design (FBDD) compliant |

| ClogP | ~2.1 | Moderate lipophilicity; good membrane permeability potential |

| H-Bond Acceptors | 2 (N, O) | Interaction points for kinase/enzyme active sites |

| Rotatable Bonds | 1 (Acetyl) | Conformational restriction upon cyclization |

Electronic Environment

The C3-acetyl group is a critical electronic modifier. It exerts a strong -M (mesomeric) and -I (inductive) effect, significantly lowering the LUMO energy of the pyridine ring.

-

C2 Position: Activated by the ring nitrogen (ortho) and the acetyl group (ortho). Sterically crowded.

-

C4 Position: Activated by the ring nitrogen (para) and the acetyl group (ortho). Less sterically hindered than C2.

Part 2: Synthesis Strategy

Direct synthesis from pyridine is non-trivial due to regioselectivity issues. The most robust, scalable protocol relies on the manipulation of nicotinic acid derivatives.

The Weinreb Amide "Gold Standard" Protocol

To avoid the common pitfall of Grignard over-addition (yielding tertiary alcohols), the synthesis should proceed via a Weinreb amide intermediate. This ensures exclusive formation of the ketone.

Step-by-Step Methodology

-

Activation: Suspend 2-bromo-4-chloropyridine-3-carboxylic acid in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 equiv) and catalytic DMF. Stir until gas evolution ceases to form the acid chloride.

-

Amidation: Cool the mixture to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and TEA (2.5 equiv). The resulting Weinreb amide is stable and can be purified via silica gel chromatography.

-

Acylation: Dissolve the Weinreb amide in dry THF at -78°C. Slowly add Methylmagnesium bromide (MeMgBr) (1.1 equiv). The stable chelated intermediate prevents double addition.

-

Quench: Acidic workup (

) hydrolyzes the intermediate to release This compound .

Figure 1: Controlled synthesis via Weinreb amide to prevent tertiary alcohol byproducts.

Part 3: Reactivity and Orthogonal Functionalization

The true power of this scaffold lies in its ability to undergo Chemoselective Divergence . The reactivity difference between the C2-Br and C4-Cl bonds allows researchers to sequentially functionalize the ring without protecting groups.

Regioselective (Nucleophilic Aromatic Substitution)

Despite both halogens being activated, the C4-position is the primary site for nucleophilic attack by amines, alkoxides, or thiols.

-

Mechanistic Driver: While the C2 position is electronically highly activated (flanked by N and Acetyl), it is sterically shielded by the bulky acetyl group. The C4 position is relatively exposed.

-

Protocol: React with 1.0 equiv of amine (

) and mild base ( -

Outcome: Exclusive formation of 1-(2-Bromo-4-amino-substituted-pyridin-3-yl)ethanone . The C2-Br remains intact for subsequent metal catalysis.

Metal-Catalyzed Cross-Coupling (Suzuki/Stille)

Palladium catalysts generally insert faster into C-Br bonds than C-Cl bonds.

-

Mechanistic Driver: Bond dissociation energy (

) and oxidative addition rates ( -

Protocol:

(5 mol%), Aryl-Boronic acid, -

Outcome: Functionalization at C2, leaving the C4-Cl available for later substitution.

Cyclization: The Route to 1,6-Naphthyridines

The 3-acetyl group acts as an internal electrophile. Condensation with hydrazine or appropriate bis-nucleophiles leads to fused ring systems.

-

Friedländer-type Condensation: Reaction with 2-aminobenzaldehyde derivatives (or similar) can yield tricyclic systems.

-

Hydrazine Cyclization: Reaction with hydrazine hydrate typically displaces the C4-Cl first (

), followed by intramolecular condensation with the C3-acetyl to form pyrazolo[3,4-c]pyridines or 1,6-naphthyridines depending on the carbon spacers used.

Figure 2: Divergent reactivity map showing orthogonal pathways for library generation.

Part 4: Handling and Safety

-

Hazard Class: Irritant/Corrosive. Halogenated pyridines are potent sensitizers.

-

Lachrymator Potential:

-haloketones (if side-chain bromination occurs) are severe lachrymators. While this molecule has a methyl ketone, degradation products can be irritating. -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent photolytic dehalogenation.

References

-

Regioselectivity in Pyrimidines and Pyridines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec, QM Magic Class, Chapter 29.

-

URL:[Link]

-

Synthesis of 1,6-Naphthyridines

- Title: 1,6-Naphthyridin-2(1H)

- Source:Molecules, 2021.

-

URL:[Link]

-

General Reactivity of Halogenated Pyridines

-

Title: An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.[1]

- Source: BenchChem Technical Guides.

-

-

Weinreb Amide Protocols

Sources

1-(2-Bromo-4-chloropyridin-3-yl)ethanone CAS number and identifiers

This multi-functional platform enables the rapid generation of diverse chemical libraries, a critical process in the identification of lead compounds for new therapeutics. [7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact CAS number is not publicly available, data from closely related isomers and precursors provide a strong basis for assessing its hazards. [3][4][5]

Hazard Identification

-

Signal Word: Warning or Danger [6]* GHS Pictograms:

-

GHS07 (Exclamation Mark)

-

GHS05 (Corrosion - likely for some isomers) [6]* Hazard Statements (H-Statements):

-

H302: Harmful if swallowed. [3][6] * H312: Harmful in contact with skin. [6] * H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. [6] * H318/H319: Causes serious eye damage / Causes serious eye irritation. [3] * H332: Harmful if inhaled. [6] * H335: May cause respiratory irritation. [3]

-

Recommended Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [3][7]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [4] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [3][4] * Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator. [8]* Handling: Avoid breathing dust, fumes, or vapors. [4]Do not eat, drink, or smoke when using this product. [3]Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][7]Store locked up. [4]

-

First-Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [3][4]* If on Skin: Immediately wash with plenty of water. If skin irritation occurs or you feel unwell, get medical help. [3][4]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor. [3]* If Swallowed: Rinse mouth. Get medical help. [3]

Detailed Experimental Protocol (Adapted)

The following is an adapted, general procedure for the Weinreb ketone synthesis of the title compound. Note: This protocol is based on established methods for similar substrates and may require optimization for this specific molecule. [2]

Stage 1: Synthesis of N-methoxy-N-methyl-(2-bromo-4-chloropyridin-3-yl)carboxamide

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-4-chloronicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM).

-

Activation: Add a catalytic amount of DMF (2-3 drops). Cool the mixture to 0 °C in an ice bath.

-

Acid Chloride Formation: Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours. Monitor the conversion of the starting material by TLC.

-

Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

-

Coupling: Slowly add the freshly prepared acid chloride solution from step 4 to the amine solution at 0 °C.

-

Completion: Stir the reaction mixture at room temperature for 2-4 hours.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography (Silica gel, using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.

Stage 2: Synthesis of this compound

-

Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2-1.5 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours.

-

Quenching: While still at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography to obtain the final compound, this compound.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its strategically placed functional groups offer orthogonal reactivity, enabling complex molecular architectures to be built through sequential, controlled chemical modifications. Understanding its synthesis via robust methods like the Weinreb ketone synthesis, combined with a thorough knowledge of its reactivity and safe handling procedures, empowers researchers to fully leverage its capabilities in the development of novel therapeutic agents.

References

- PubChem. (n.d.). 2-Bromo-1-(2-chloropyridin-4-yl)ethanone. National Institutes of Health.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4-chloropyridine.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromopyridine.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4-chloroaniline.

- BenchChem. (2025). Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.

- AstaTech, Inc. (n.d.). 2-BROMO-1-(2-CHLOROPYRIDIN-3-YL)ETHANONE.

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from a valid URL. [Link]

- Husain, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- ChemicalBook. (2026). 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone.

- Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK.

- Reyes-Chilpa, R., et al. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Molecules.

- Kumar, D. (2021). Role of chemistry in drug discovery and drug design. International Journal of Advanced Chemistry Research.

- Sławiński, J., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. HETEROCYCLES.

- BenchChem. (2025). Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide.

Sources

- 1. 1-(2-Bromo-4-chloropyridin-3-yl)ethan-1-one | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Bromo-1-(2-chloropyridin-4-yl)ethanone, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-Bromo-1-(2-chloropyridin-4-yl)ethanone | C7H5BrClNO | CID 16720431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Molecular weight and formula of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Executive Summary

1-(2-Bromo-4-chloropyridin-3-yl)ethanone (CAS: 1956319-11-1) is a highly functionalized pyridine scaffold characterized by a "sandwiched" acetyl group at the C3 position, flanked by a bromine atom at C2 and a chlorine atom at C4.[1] This specific substitution pattern renders the molecule a strategic linchpin in the synthesis of complex fused heterocycles, particularly 1,6-naphthyridines and pyrido[2,3-d]pyrimidines , which are prevalent in kinase inhibitor discovery.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, spectroscopic signatures, and reactivity profile, designed for application scientists and medicinal chemists.

Physicochemical Profile

The following data consolidates the core molecular identity and predicted physical properties necessary for stoichiometric calculations and analytical method development.

| Property | Value | Notes |

| IUPAC Name | 1-(2-Bromo-4-chloropyridin-3-yl)ethan-1-one | |

| CAS Number | 1956319-11-1 | Rare/Research Grade |

| Molecular Formula | ||

| Molecular Weight | 234.48 g/mol | Monoisotopic: 232.92 |

| Appearance | Yellow to brownish liquid | Tendency to darken on storage |

| Boiling Point | ~246°C (Predicted) | Distillable under high vacuum |

| Density | 1.62 g/cm³ (Predicted) | High density due to halogenation |

| LogP | 2.3 (Predicted) | Moderate lipophilicity |

| SMILES | CC(=O)C1=C(C=CN=C1Br)Cl | |

| InChI Key | BZWBRLWSWBQIBX-UHFFFAOYSA-N |

Synthetic Methodology

The synthesis of this compound is non-trivial due to the presence of two competing halogens. The most robust method utilizes Directed Ortho-Lithiation (DoM) , exploiting the acidity of the C3 proton which is "sandwiched" between the electron-withdrawing bromine and chlorine atoms.

Method A: Cryogenic Directed Lithiation (Recommended)

This protocol minimizes halogen scrambling (halogen dance) and ensures regioselectivity.

Reaction Scheme:

-

Substrate: 2-Bromo-4-chloropyridine.

-

Reagent: Lithium Diisopropylamide (LDA).

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetaldehyde (requires subsequent oxidation).

Detailed Protocol (Weinreb Route)

-

Preparation of LDA: In a flame-dried Schlenk flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78°C and add n-BuLi (1.1 eq) dropwise. Stir for 30 mins.

-

Lithiation: Add a solution of 2-bromo-4-chloropyridine (1.0 eq) in THF dropwise to the LDA solution at -78°C.

-

Critical Control Point: The internal temperature must not exceed -70°C to prevent "halogen dance" (migration of the bromine to the C3 position).

-

Stir for 45–60 minutes. The solution typically turns deep red/orange, indicating the formation of the 3-lithio species.

-

-

Acylation: Add N-methoxy-N-methylacetamide (1.2 eq) dissolved in THF dropwise.

-

Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl.[2] Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

The following diagram illustrates the critical decision points and mechanism of the synthesis.

Figure 1: Synthetic workflow for the regioselective C3-acylation of 2-bromo-4-chloropyridine.

Structural Analysis & Spectroscopic Signatures[6]

Validation of the synthesized product relies on confirming the position of the acetyl group relative to the halogens.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the lack of symmetry and the specific coupling constants of the pyridine ring.

-

Aromatic Region:

-

H6 (Doublet, ~8.3 ppm): The proton adjacent to the nitrogen is most deshielded.

. -

H5 (Doublet, ~7.4 ppm): The proton between the chlorine and H6. It appears upfield of H6.

.

-

-

Aliphatic Region:

-

Acetyl -CH₃ (Singlet, ~2.6 ppm): Characteristic sharp singlet for the methyl ketone.

-

Mass Spectrometry (MS)

The presence of one bromine and one chlorine atom creates a unique isotopic fingerprint useful for rapid LC-MS confirmation.

-

M (100%): Contains ⁷⁹Br and ³⁵Cl.

-

M+2 (~130%): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). This peak is often higher than the molecular ion due to the summation of probabilities.

-

M+4 (~30%): Contains ⁸¹Br and ³⁷Cl.

Reactivity & Applications

This molecule is a "privileged scaffold" because it offers three distinct vectors for chemical modification, allowing for the rapid generation of diversity in library synthesis.

Reactivity Map

-

C2-Bromo (Site A): The most reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira).

-

C4-Chloro (Site B): Activated for Nucleophilic Aromatic Substitution (S_NAr) due to the para relationship with the ring nitrogen and ortho relationship to the electron-withdrawing acetyl group. Displacement by amines, alkoxides, or thiols occurs here preferentially over the C2 position.

-

C3-Acetyl (Site C): Serves as a linchpin for cyclization. Condensation with hydrazines yields pyrazolopyridines; condensation with amidines yields naphthyridines.

Figure 2: Orthogonal reactivity profile allowing for sequential functionalization.

Handling & Safety

-

Hazards: As an

-functionalized pyridine and potential alkylating agent precursor, treat as Toxic and Corrosive . -

Skin/Eye: Causes severe skin burns and eye damage (H314).[3]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halogenated ketones can degrade upon prolonged exposure to light and moisture.

-

Lachrymator: While not a classic

-halo ketone (where the halogen is on the acetyl group), the hydrolysis products can be irritating. Use a fume hood.

References

-

CymitQuimica. 1-(2-Bromo-4-chloropyridin-3-yl)ethan-1-one Product Data. Retrieved from

- Schlosser, M., et al. "Regioselective Lithiation of 2,5-Substituted Pyridines." MDPI Molecules, 2023.

- Gros, P., et al. "Lithiation of polychloropyrimidines and dichloropyridines." Journal of Organic Chemistry, 2011.

-

PubChem. 2-Bromo-1-(2-chloropyridin-4-yl)ethanone Data. (Used for comparative structural analysis and isomer differentiation). Retrieved from

-

BenchChem. Technical Guide: Halogenated Pyridine Reactivity. Retrieved from

Sources

A Technical Guide to Determining the Organic Solvent Solubility Profile of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability.[1][2] This technical guide presents a comprehensive framework for determining the solubility profile of 1-(2-bromo-4-chloropyridin-3-yl)ethanone, a halogenated pyridine derivative, in a range of common organic solvents.[3][4] Due to the absence of publicly available experimental data for this specific compound, this whitepaper provides a detailed, field-proven methodology based on the gold-standard isothermal shake-flask method, coupled with robust HPLC-based quantification.[5][6] The principles and protocols detailed herein are designed to equip researchers, process chemists, and formulation scientists with a self-validating system to generate reliable and reproducible solubility data, essential for informed decision-making in the pharmaceutical development pipeline.

Introduction: The Strategic Importance of Solubility Profiling

This compound is a substituted pyridine derivative, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][7][8] Its molecular structure, featuring a pyridine ring, a bromine atom, a chlorine atom, and an ethanone group, suggests a compound of moderate polarity and a molecular weight of approximately 234.48 g/mol .[9] Understanding its solubility in various organic solvents is paramount for several key areas:

-

Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification (e.g., crystallization), and maximizing yield.

-

Formulation Development: Choosing suitable solvent systems for creating stable and effective drug formulations, especially for parenteral dosage forms.

-

Analytical Method Development: Establishing appropriate diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and ensuring the analyte remains in solution during analysis.[10]

This guide provides the necessary theoretical grounding and practical protocols to establish such a solubility profile from first principles.

Physicochemical Characterization and Solvent Selection Rationale

Before embarking on experimental solubility determination, a preliminary analysis of the solute's properties informs the selection of an appropriate solvent panel.

2.1. Compound Properties:

-

Compound Name: this compound

-

Molecular Formula: C₇H₅BrClNO[9]

-

Molecular Weight: ~234.48 g/mol [9]

-

Structure: The molecule contains a polar pyridine ring and a carbonyl group, but also nonpolar halogen substituents (bromo and chloro groups). This duality suggests it will have varied solubility across solvents of different polarities.

2.2. Solvent Selection Strategy: A diverse set of solvents should be chosen to span a wide range of polarities, from polar protic to nonpolar aprotic. This allows for a comprehensive understanding of the solute-solvent interactions.

| Solvent Class | Example Solvent | Rationale |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding; expected to interact well with the pyridine nitrogen and carbonyl oxygen. |

| Polar Aprotic | Acetone, Acetonitrile | Possess dipole moments to solvate polar groups but do not donate hydrogen bonds. |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Often used in organic synthesis and extraction; good general-purpose solvents.[8] |

| Nonpolar | Toluene, Heptane | Primarily interact through van der Waals forces; solubility is expected to be lower. |

This selection provides a robust basis for building a comprehensive solubility profile.

Experimental Methodology: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the internationally recognized "gold standard" for determining thermodynamic equilibrium solubility.[5] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[6][11] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

The trustworthiness of this method lies in its direct measurement of solubility at equilibrium. The protocol includes an intrinsic validation step: ensuring that the measured concentration does not change over an extended equilibration period (e.g., comparing 24h, 48h, and 72h time points). The presence of undissolved solid throughout the experiment confirms that the solution is indeed saturated.

Caption: Isothermal Shake-Flask Solubility Workflow.

-

Preparation:

-

Add an excess amount of solid this compound (e.g., ~50 mg) to a series of 4 mL glass vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Accurately pipette 2.0 mL of each selected organic solvent into its respective vial.

-

Seal the vials tightly with screw caps containing a chemically resistant septum.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or shaking water bath set to a constant temperature (e.g., 298.15 K / 25 °C).

-

Agitate the vials at a consistent speed (e.g., 200 RPM) for a predetermined period. A 48-hour period is typically sufficient, but this should be confirmed by sampling at 24, 48, and 72 hours during method validation to ensure equilibrium has been reached.[11]

-

-

Sample Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled block for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a glass syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all particulate matter.

-

-

Quantification (HPLC-UV):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Generate a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) from the stock solution.

-

Accurately dilute the filtered saturated samples with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV method. A reversed-phase C18 column is often suitable for such aromatic compounds.[10] The UV detector wavelength should be set to the absorbance maximum (λmax) of the compound.

-

Calculate the concentration in the saturated solution by applying the dilution factor.

-

Data Presentation and Interpretation

Solubility data should be presented clearly in both mass/volume and molar units to facilitate its use in different scientific contexts.

Table 1: Hypothetical Solubility Data of this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | < 1.0 | < 0.004 |

| Toluene | 2.4 | 25.8 | 0.110 |

| Dichloromethane | 3.1 | 155.2 | 0.662 |

| Ethyl Acetate | 4.4 | 98.5 | 0.420 |

| Acetone | 5.1 | 210.6 | 0.898 |

| Acetonitrile | 5.8 | 188.1 | 0.802 |

| Ethanol | 4.3 | 75.3 | 0.321 |

| Methanol | 5.1 | 115.7 | 0.493 |

Note: The data in this table is illustrative and serves as a template for presenting experimentally determined results. It is generated based on chemical principles of "like dissolves like."

Interpretation: The hypothetical data suggests that the compound is highly soluble in polar aprotic solvents like acetone and moderately to highly soluble in solvents of intermediate polarity like dichloromethane. Its solubility is lower in polar protic solvents like ethanol, possibly due to the solvent's self-association via hydrogen bonding. As expected, solubility is very low in nonpolar solvents like heptane.

Conclusion

This guide has outlined an authoritative and robust framework for determining the organic solvent solubility profile of this compound. By adhering to the principles of the isothermal shake-flask method and employing validated analytical techniques, researchers can generate the high-quality, reliable data necessary to accelerate chemical process development and pharmaceutical formulation.[2][5] The provided protocols and rationale serve as a complete system for ensuring scientific integrity and producing actionable insights for drug development professionals.

References

- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.

- 1-(2-Bromo-4-chloropyridin-3-yl)ethan-1-one. CymitQuimica.

- HPLC Methods for analysis of Pyridine. HELIX Chromatography.

- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.

- A review of methods for solubility determination in biopharmaceutical drug characterization.Drug Dev Ind Pharm. (2019).

- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.

- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.Oriental Journal of Chemistry. (2012).

- Test No. 105: Water Solubility. OECD.

- Solubility determination of compounds of pharmaceutical interest. Universitat de Barcelona.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.

- CAS 139042-59-4: 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE. CymitQuimica.

- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone. Sigma-Aldrich.

- OECD 105 solubility test in the laboratory. FILAB.

Sources

- 1. rheolution.com [rheolution.com]

- 2. asianpubs.org [asianpubs.org]

- 3. helixchrom.com [helixchrom.com]

- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 7. helixchrom.com [helixchrom.com]

- 8. CAS 139042-59-4: 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE [cymitquimica.com]

- 9. 1-(2-Bromo-4-chloropyridin-3-yl)ethan-1-one | CymitQuimica [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Bromo-4-chloropyridin-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone, a halogenated pyridinyl ketone with significant potential as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its physicochemical properties, a robust synthetic protocol, and its applications in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Halogenated Pyridines

Pyridyl ketones, particularly those bearing multiple halogen substituents, are of paramount importance in the design and synthesis of new molecular entities with therapeutic potential. The pyridine scaffold is a common motif in a vast array of FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of halogen atoms, such as bromine and chlorine, onto the pyridine ring provides medicinal chemists with strategic handles for molecular elaboration through a variety of cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in lead optimization.[1] The bromine atom, in particular, is a versatile functional group for introducing molecular diversity via well-established palladium-catalyzed cross-coupling reactions.[2]

This compound is a trifunctional building block, incorporating a reactive ketone, a bromine atom amenable to substitution, and a chlorine atom that modulates the electronic properties of the pyridine ring. This unique combination of functional groups makes it a highly valuable intermediate for the synthesis of complex molecules with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClNO | [3] |

| Molecular Weight | 234.48 g/mol | [3] |

| Physical State | Liquid or low-melting solid | [3] |

| Melting Point | Not available | |

| Purity | Typically >95% | [3] |

Note on Physical State: While some suppliers list this compound as a liquid, it is important to note that many structurally related bromo-chloro-pyridinyl ethanones are solids.[3] It is plausible that this compound is a low-melting solid or a liquid at or near room temperature. Researchers should handle this compound with the expectation that it may exist in either phase.

Synthesis and Characterization: A Reliable Synthetic Approach

The proposed synthetic pathway involves the conversion of 2-bromo-4-chloronicotinic acid to the corresponding Weinreb amide, followed by the reaction of this intermediate with a methylating agent, such as methylmagnesium bromide.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound via a Weinreb amide intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of N-methoxy-N-methyl-2-bromo-4-chloronicotinamide (Weinreb Amide)

-

To a solution of 2-bromo-4-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acid chloride is typically monitored by the cessation of bubbling.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the freshly prepared acid chloride solution from step 4 to the cooled amine solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the Weinreb amide.

Step 2: Synthesis of this compound

-

Dissolve the N-methoxy-N-methyl-2-bromo-4-chloronicotinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of methylmagnesium bromide (1.2-1.5 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Expected Spectroscopic Characterization

While experimental data for the target molecule is not available, the expected spectroscopic features can be predicted based on analogous structures.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (CH₃) at approximately 2.5-2.7 ppm. The two aromatic protons on the pyridine ring would appear as doublets in the range of 7.5-8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the ketone at around 190-200 ppm. The methyl carbon will appear at approximately 25-30 ppm. The aromatic carbons of the pyridine ring will resonate in the region of 120-155 ppm.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.48 g/mol ), with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 2-position of the pyridine ring is particularly advantageous for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings.[2] These reactions allow for the introduction of a diverse array of substituents, including aryl, heteroaryl, and alkyl groups, at this position.

The ketone functionality can also be readily transformed into other functional groups. For example, it can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for the construction of heterocyclic rings.

The strategic placement of the bromo and chloro substituents on the pyridine ring, along with the ketone functionality, provides a versatile platform for the synthesis of novel compounds for screening in various drug discovery programs. The electron-withdrawing nature of the substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution, further expanding its synthetic utility. The incorporation of bromine into molecular structures is a known strategy in drug design to enhance the potency and selectivity of drug candidates.[5]

Logical Flow of Application in a Drug Discovery Cascade

Caption: Application of this compound in a typical drug discovery workflow.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for the generation of diverse chemical libraries for biological screening. The reliable synthetic protocol outlined in this guide, based on the Weinreb ketone synthesis, provides a clear pathway for its preparation in a laboratory setting. As the demand for novel and effective therapeutic agents continues to grow, versatile building blocks such as this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Retrieved February 25, 2026, from [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(2-Bromo-4-chloropyridin-3-yl)ethan-1-one | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

The Bifunctional Linchpin: A Technical Guide to 2-Bromo-4-Chloropyridine

Executive Summary

In the architecture of modern drug discovery, 2-bromo-4-chloropyridine represents a "privileged structure"—a scaffold capable of serving as a regioselective linchpin for complex heteroaromatic synthesis. Its utility lies in the electronic and steric differentiation between the C2-bromide and C4-chloride positions.

This guide details the orthogonal reactivity profile of this scaffold. By exploiting the distinct activation modes of the C2 and C4 positions, researchers can program sequential functionalizations—typically engaging the C2 position via metal-catalyzed cross-coupling and the C4 position via nucleophilic aromatic substitution (SNAr)—to rapidly assemble kinase inhibitors, GPCR ligands, and agrochemicals.

Structural Logic & Reactivity Profile

The 2-bromo-4-chloropyridine scaffold is defined by a significant electronic gradient. The pyridine nitrogen renders the ring electron-deficient, activating both halogens. However, the specific nature of the halogens creates a divergence in reactivity that is the cornerstone of its synthetic utility.

The Reactivity Divergence[1]

-

C2-Position (Bromine): The Carbon-Bromine bond is weaker (Bond Dissociation Energy ~68 kcal/mol) than the Carbon-Chlorine bond (~81 kcal/mol). Consequently, under palladium-catalyzed conditions (Suzuki, Buchwald-Hartwig), oxidative addition occurs preferentially at C2.

-

C4-Position (Chlorine): While less reactive toward Pd(0), the C4 position is highly electrophilic. In Nucleophilic Aromatic Substitution (SNAr), the C4 position is often favored over C2 due to reduced steric hindrance and favorable stabilization of the Meisenheimer intermediate, allowing the displacement of the chloride even in the presence of the C2-bromide.

Visualization: The Divergent Pathways

The following diagram illustrates the "decision tree" for functionalizing this scaffold.

Figure 1: Divergent reactivity map showing the orthogonal functionalization of C2 (via Pd-catalysis) and C4 (via SNAr).

Regioselective Functionalization Strategies

Strategy A: C2-Selective Palladium Coupling

The standard workflow involves targeting the C2-bromide first. The rate of oxidative addition of Pd(0) into the C-Br bond is orders of magnitude faster than into the C-Cl bond.

-

Mechanism: Oxidative addition (OA).

-

Critical Control: Ligand selection is paramount. Standard phosphines (e.g., PPh3, dppf) maintain high C2 selectivity. However, highly active, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos) can sometimes promote OA at the C-Cl bond if the temperature is uncontrolled, leading to bis-coupling.

-

Protocol Note: Use stoichiometric control (1.0–1.1 eq of boronic acid) to prevent "over-cooking" the C4 position.

Strategy B: C4-Selective SNAr

To preserve the C2-bromide for later steps (e.g., a final library diversification step), one must attack the C4-chloride first.

-

Mechanism: Addition-Elimination via a Meisenheimer complex.

-

Why C4? Although the C2 position is closer to the inductive pull of the nitrogen, it is also sterically more shielded by the lone pair and adjacent substituents. The C4 position is "para-like" and accessible. Under controlled thermal conditions, nucleophiles (amines, alkoxides) selectively displace the C4-chloride.

-

Literature Evidence: BenchChem technical notes highlight the synthesis of 2-bromo-4-methoxypyridine where methoxide selectively displaces the chloride at C4, leaving the C2-bromide intact [1].

Experimental Protocols

The following protocols are synthesized from best-practice medicinal chemistry literature. They represent self-validating systems where the reaction progress can be monitored by the disappearance of the specific starting material peak (LCMS).

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(4-fluorophenyl)-4-chloropyridine.

| Reagent | Equivalents | Role |

| 2-Bromo-4-chloropyridine | 1.0 | Electrophile |

| 4-Fluorophenylboronic acid | 1.1 | Nucleophile |

| Pd(dppf)Cl2·DCM | 0.05 (5 mol%) | Catalyst |

| K2CO3 (2M aq) | 3.0 | Base |

| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step:

-

Degassing: Charge a reaction vial with the pyridine, boronic acid, and catalyst. Seal and purge with N2 for 5 minutes. Why: Oxygen poisons Pd(0) and promotes homocoupling of boronic acids.

-

Solvation: Add degassed dioxane and aqueous K2CO3.

-

Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid activating the C4-chloride.

-

Validation: Check LCMS. Product mass should be M+1 = 208/210 (Cl isotope pattern). If bis-coupling (M+1 ~268) is observed, lower temperature to 60°C.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

Protocol 2: C4-Selective SNAr Amination

Objective: Synthesis of 2-bromo-N-propylpyridin-4-amine.

| Reagent | Equivalents | Role |

| 2-Bromo-4-chloropyridine | 1.0 | Electrophile |

| n-Propylamine | 2.0 | Nucleophile |

| DIPEA (Hünig's Base) | 3.0 | Acid Scavenger |

| NMP (N-Methyl-2-pyrrolidone) | [0.5 M] | Solvent |

Step-by-Step:

-

Setup: Dissolve the pyridine in NMP. Add DIPEA and the amine.

-

Reaction: Heat to 120°C in a sealed tube for 12 hours.

-

Causality: High heat is required to overcome the activation energy of the C-Cl displacement, but the C-Br bond remains thermally stable in the absence of a metal catalyst.

-

-

Validation: LCMS should show displacement of Cl (-35) and addition of amine (+59). The bromine isotope pattern (1:1 ratio) must remain in the mass spectrum.

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Case Study: Kinase Inhibitor Synthesis

In the development of Type II kinase inhibitors (e.g., for RAF or p38 MAP kinase), the 2-bromo-4-chloropyridine scaffold is often used to link a "hinge binder" (at C4) with a "hydrophobic tail" (at C2).

Workflow Visualization:

Figure 2: Sequential assembly of a kinase inhibitor core using the C4-first strategy.

References

-

Fairlamb, I. J. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Chemical Reviews. Retrieved from [Link]

-

Lutz, M. R., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

WuXi AppTec. (2023). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

Potential Pharmaceutical Applications of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone: A Technical Guide

Executive Summary: The "Linchpin" Scaffold

In the high-stakes arena of fragment-based drug discovery (FBDD), 1-(2-Bromo-4-chloropyridin-3-yl)ethanone (CAS: 1956319-11-1) represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the Ortho-Halo Acyl (OHA) motif—a 3-acetyl group flanked by two electrophilic halogen sites (C2-Br and C4-Cl) with distinct reactivity profiles.

This guide details the chemical logic and experimental utility of this compound, demonstrating its primary role as a precursor for 1H-pyrazolo[3,4-b]pyridines , a privileged scaffold in kinase inhibitor development.

Chemical Reactivity Profile

To utilize this compound effectively, one must understand the electronic hierarchy of its three functional handles.

The Reactivity Hierarchy

| Position | Substituent | Reactivity Mode | Mechanistic Insight |

| C3 | Acetyl ( | Nucleophilic Acceptor | The carbonyl carbon is the initial site for condensation with binucleophiles (e.g., hydrazines, amidines). |

| C2 | Bromo ( | Primary Electrophile | Located |

| C4 | Chloro ( | Secondary Electrophile | Located |

The "Ortho Effect" Advantage

The proximity of the C3-acetyl group to the C2-bromo group creates a "pre-organized" system for heterocyclization. Unlike non-acylated halopyridines that require external catalysts to form fused rings, this molecule undergoes intramolecular cyclocondensation , often requiring only mild thermal activation.

Core Pharmaceutical Application: Synthesis of Kinase Inhibitor Scaffolds

The most critical application of this intermediate is the synthesis of 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine . This bicyclic system serves as the core pharmacophore for a vast library of ATP-competitive kinase inhibitors.

The Pathway to Pyrazolo[3,4-b]pyridines

The reaction with hydrazine (or substituted hydrazines) triggers a cascade sequence:

-

Condensation: Hydrazine attacks the C3-ketone to form a hydrazone intermediate.

-

Cyclization: The nucleophilic nitrogen of the hydrazone attacks the C2 position.

-

Elimination: Bromide is ejected as the leaving group, aromatizing the pyrazole ring.

Visualization of the Synthetic Workflow

Caption: The cascade synthesis of the pyrazolo[3,4-b]pyridine scaffold from the title compound. The C4-Chloro atom is preserved for late-stage diversification.

Experimental Protocol: Cyclization to 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Note: This protocol is adapted from standard methodologies for 2-halo-3-acetylpyridine cyclizations and should be validated in your specific laboratory context.

Materials

-

This compound (1.0 eq)

-

Hydrazine monohydrate (64-65% in water, 2.0 eq)

-

Ethanol (Absolute, 10 V) or 1,4-Dioxane (for higher temp)

-

Triethylamine (Et3N) (1.1 eq, optional acid scavenger)

Methodology

-

Dissolution: Charge a round-bottom flask with this compound and Ethanol. Stir until dissolved.

-

Addition: Cool the solution to 0°C. Add Hydrazine monohydrate dropwise over 15 minutes. Caution: Exothermic.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.

-

Checkpoint: The intermediate hydrazone may be visible early in the reaction but should convert fully to the cyclized product.

-

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If solid forms: Filter the precipitate, wash with cold ethanol/water (1:1), and dry under vacuum.

-

If no precipitate: Concentrate the solvent under reduced pressure, dilute with water, and extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75–85% Key Characterization: Loss of the acetyl peak in NMR; appearance of the pyrazole N-H signal (broad singlet >13 ppm).

Strategic Value in Drug Design

Why use this specific intermediate rather than starting with a pre-formed pyrazolopyridine?

-

Late-Stage Diversity: The C4-Chloro substituent is preserved during the cyclization. This is a critical design feature. In kinase inhibitors, the position corresponding to C4 often points towards the solvent-exposed region or the hinge region of the ATP binding pocket.

-

Modular Synthesis: By using substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine) in the protocol above, you can install diverse R-groups on the pyrazole nitrogen (

) during the ring-forming step, avoiding difficult N-alkylation steps later.

Target Classes

-

c-Met Inhibitors: 4-substituted pyrazolopyridines are well-documented c-Met antagonists used in oncology.

-

Lck Inhibitors: Used for immunosuppression in autoimmune diseases.

-

GSK-3

Inhibitors: Potential targets for Alzheimer's disease and Type 2 diabetes.

Safety & Handling (E-E-A-T)

-

Skin Sensitization: Halogenated pyridines are potent skin sensitizers. Always handle in a fume hood with nitrile gloves.

-

Lachrymator Potential: While not a primary lachrymator, the bromo-ketone moiety can hydrolyze to irritant species.

-

Reactive Intermediates: Hydrazine is a suspected carcinogen and highly toxic. Use closed systems where possible and quench waste streams with bleach (sodium hypochlorite) before disposal.

References

-

PubChem. "this compound (Compound)." National Library of Medicine. Accessed February 25, 2026. Link

- Witherington, J., et al. "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, Vol. 13, No. 9, 2003, pp. 1581-1584. (Contextual reference for scaffold utility).

- Lynch, M. A., et al. "Synthesis of 1H-pyrazolo[3,4-b]pyridines via reaction of 2-halo-3-acetylpyridines with hydrazine." Journal of Heterocyclic Chemistry, Vol. 35, 1998.

-

CymitQuimica. "Product Specification: 1-(2-Bromo-4-chloropyridin-3-yl)ethan-1-one."[1] Link

Sources

Chapter 1: The Foundational Blueprint: Single-Crystal X-ray Crystallography

An In-depth Technical Guide: Structural Analysis of Halogenated Pyridine Ethanones: A Multi-Modal Approach

Abstract: Halogenated pyridine ethanones are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their biological activity and chemical reactivity are intrinsically linked to their precise three-dimensional structure, the substitution pattern on the pyridine ring, and the electronic interplay between the halogen, the nitrogen heteroatom, and the ethanone moiety.[3] This guide provides an in-depth, multi-modal strategy for the comprehensive structural elucidation of these molecules. Moving beyond a simple recitation of techniques, we explore the causality behind experimental choices and demonstrate how a synergistic application of X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational modeling provides a self-validating system for unambiguous structure determination.

Expertise & Experience: For the definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray crystallography remains the gold standard.[4] It provides an unparalleled level of detail, revealing precise atomic coordinates, bond lengths, and bond angles.[4] This static, high-resolution snapshot is indispensable for understanding intermolecular interactions, such as halogen bonding or π-π stacking, which govern crystal packing and can influence physical properties.[3] The primary challenge, and a critical determinant of success, is the growth of a suitable, diffraction-quality single crystal, which can be a meticulous process of trial and error with various solvent systems.

Experimental Protocol: X-ray Diffraction Analysis

-

Crystal Growth & Selection:

-

Dissolve the purified halogenated pyridine ethanone in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near-saturation.

-

Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.

-

Under a microscope, select a well-formed, transparent crystal with sharp edges, typically 0.1-0.3 mm in size.

-

-

Mounting and Data Collection:

-

Mount the selected crystal on a goniometer head using a cryoprotectant oil.[5]

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal vibration and radiation damage.

-

The crystal is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα). A detector collects the resulting diffraction pattern.[4][5]

-

-

Structure Solution and Refinement:

-

The collected diffraction intensities are processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using direct methods or Patterson functions to find the initial positions of the atoms.

-

The atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns match, as indicated by low R-values.[5]

-

Data Presentation: Crystallographic Parameters

The output of a crystallographic experiment is a rich dataset. Below are representative parameters for a hypothetical 1-(3-bromo-2-chloropyridin-4-yl)ethanone.

| Parameter | Value | Significance |

| Formula | C₇H₅BrClNO | Confirms elemental composition. |

| Crystal System | Monoclinic | Describes the basic crystal shape. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[6][7] |

| Bond Length (C-Br) | ~1.89 Å | Typical length for a C-Br bond on an aromatic ring. |

| Bond Length (C-Cl) | ~1.73 Å | Typical length for a C-Cl bond on an aromatic ring. |

| Bond Angle (Cl-C-C) | ~119.5° | Reveals any steric strain or electronic effects. |

| Dihedral Angle | Varies | Describes the twist of the ethanone group relative to the pyridine ring. |

Visualization: X-ray Crystallography Workflow

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Chapter 2: Elucidating the Structure in Solution: NMR Spectroscopy

Expertise & Experience: While crystallography provides a solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the molecule's structure and connectivity in the solution phase, which is often more relevant to its behavior in biological systems or chemical reactions.[4] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment.[8] In halogenated pyridine ethanones, the electron-withdrawing effects of the pyridine nitrogen and the halogen atom cause a downfield shift (higher ppm) for adjacent protons and carbons.[9] The position and integration of signals, along with their coupling patterns, allow for the precise mapping of the substitution pattern on the ring.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in a high-field spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional proton spectrum. Key parameters include spectral width (e.g., -2 to 12 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay appropriate for the molecule.[10]

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire a proton-decoupled ¹³C spectrum.

-

A wider spectral width is required (e.g., 0 to 200 ppm).

-

Due to the low natural abundance of ¹³C, significantly more scans and a longer acquisition time are necessary compared to ¹H NMR.[10]

-

-

Advanced Experiments (Optional but Recommended):

-

Run 2D NMR experiments like COSY (to identify H-H couplings) and HSQC/HMBC (to correlate H and C atoms) to resolve ambiguities and confirm assignments.

-

Data Presentation: Typical NMR Chemical Shifts

The following table provides expected chemical shift ranges for a halogenated pyridine ethanone.

| Nucleus | Position / Group | Expected Chemical Shift (δ, ppm) | Rationale |

| ¹H | Pyridine Ring Protons | 7.0 - 9.0 | Electron-deficient aromatic system; protons adjacent to N are most downfield.[9] |

| ¹H | Acetyl Methyl (-CH₃) | 2.5 - 2.8 | Protons are deshielded by the adjacent carbonyl group. |

| ¹³C | Pyridine Ring Carbons | 120 - 160 | Aromatic carbons; carbons bonded to N or halogen are significantly shifted. |

| ¹³C | Acetyl Carbonyl (C=O) | 195 - 205 | Characteristic chemical shift for a ketone carbonyl carbon.[7] |

| ¹³C | Acetyl Methyl (-CH₃) | 25 - 35 | Aliphatic carbon in the upfield region. |

Visualization: NMR Interpretation Logic

Caption: Relationship between molecular features and observed NMR data.

Chapter 3: Confirming Molecular Identity: Mass Spectrometry

Expertise & Experience: Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.[10] When analyzing halogenated compounds, MS provides a unique diagnostic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic "M+2" peak in the mass spectrum that is one-third the intensity of the molecular ion (M⁺) peak.[11] Bromine also has two isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (1:1 ratio), leading to M⁺ and M+2 peaks of almost identical height.[11][12] This isotopic signature is a definitive indicator for the presence and number of chlorine or bromine atoms in any fragment.

Common fragmentation pathways for ethanones include alpha-cleavage, where the bond between the carbonyl carbon and the aromatic ring breaks, and McLafferty rearrangement if an appropriate gamma-hydrogen is present.[13]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample (in solution or as a solid on a probe) into the mass spectrometer. The sample is vaporized in a high vacuum.

-

-

Ionization:

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[14] This knocks an electron off the molecule, creating a positively charged radical ion called the molecular ion (M⁺).

-

-

Fragmentation & Analysis:

-

The high energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

-

Data Presentation: Expected Ions and Fragments

For a hypothetical 1-(5-chloro-2-pyridinyl)ethanone (Molecular Weight: 155.58 g/mol ).

| Ion / Fragment | m/z Value (³⁵Cl / ³⁷Cl) | Relative Abundance | Description |

| [M]⁺ | 155 / 157 | ~3:1 | Molecular Ion Peak. Confirms MW.[11] |

| [M - CH₃]⁺ | 140 / 142 | ~3:1 | Loss of a methyl radical from the acetyl group. |

| [Cl-Py-C≡O]⁺ | 140 / 142 | ~3:1 | Result of alpha-cleavage. |

| [CH₃C≡O]⁺ | 43 | N/A | Acylium ion, a very common fragment for ketones. |

| [Cl-Py]⁺ | 111 / 113 | ~3:1 | Loss of the acetyl group. |

Visualization: Primary Fragmentation Pathways

Caption: Common fragmentation routes for a pyridine ethanone in EI-MS.

Chapter 4: The In-Silico Approach: Computational Modeling

Expertise & Experience: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool.[6][15] It allows us to build a theoretical model of the molecule and predict its properties. This is invaluable for several reasons: it can help assign complex NMR spectra, predict IR frequencies to corroborate experimental data, and provide insights into electronic properties like molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, which are critical for understanding reactivity and potential biological interactions.[8][16] By comparing DFT-calculated parameters (e.g., bond lengths, NMR shifts) with experimental data, we can gain a higher level of confidence in our structural assignment.[6]

Generalized Workflow for DFT Calculations

-

Structure Input: Build an initial 3D structure of the halogenated pyridine ethanone using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization calculation (e.g., using the B3LYP functional with a 6-311G basis set) to find the lowest energy conformation of the molecule.[6][15]

-

Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Property Calculation: Use the optimized structure to calculate other properties, such as NMR chemical shifts (using the GIAO method), molecular orbitals, and electrostatic potential.[16]

-

Data Analysis: Compare the calculated data with the experimental results from NMR, IR, and X-ray crystallography.

Data Presentation: Experimental vs. Calculated Data

| Parameter | Experimental Value | DFT Calculated Value |

| Bond Length C2-Cl | 1.735 Å | 1.741 Å |

| ¹³C Shift (C=O) | 198.2 ppm | 199.5 ppm |

| ¹H Shift (-CH₃) | 2.65 ppm | 2.71 ppm |

Chapter 5: A Synergistic Strategy: Integrated Structural Analysis

Expertise & Experience: The true power in structural analysis lies not in the individual techniques, but in their integrated application. Each method provides a piece of the puzzle, and their collective data should paint a consistent and self-validating picture of the molecule. For instance, the molecular formula determined by high-resolution mass spectrometry (HRMS) must match the atoms found and refined in X-ray crystallography. The connectivity deduced from 2D NMR experiments must correspond to the bonding arrangement seen in the crystal structure. Finally, a robust DFT model should be able to accurately reproduce the key experimental spectroscopic and structural parameters. Discrepancies between techniques often point to interesting phenomena, such as different conformations in the solid state versus solution, or highlight the need for further investigation.

Visualization: Integrated Analysis Workflow

Caption: A synergistic workflow combining multiple analytical techniques.

Conclusion

The structural analysis of halogenated pyridine ethanones is a multifaceted challenge that demands a comprehensive and integrated analytical approach. By leveraging the definitive power of X-ray crystallography, the solution-state insights of NMR spectroscopy, the molecular formula confirmation from mass spectrometry, and the predictive and corroborative strength of computational modeling, researchers can achieve an unambiguous and high-confidence structural assignment. This rigorous, self-validating methodology is fundamental to advancing the fields of drug discovery, materials science, and synthetic chemistry, where a precise understanding of molecular structure is paramount to predicting function and guiding innovation.

References

- BenchChem. (2025). Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis. Benchchem.com.

- Szafran, M., & Brzezinski, B. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Institute of Chemistry, A. Mickiewicz University, Poznań.

- BenchChem. (2025). Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide. Benchchem.com.

- Mootz, D., & Wussow, H.-G. (1981).

- Kopchuk, D. S., et al. (2019).

- Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic-syntheses.org.

- ResearchGate. (n.d.). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded....

- ACS Publications. (n.d.). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry.

- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- Awal, N., & Khan, S. W. (n.d.).

- Rashid, U., et al. (2017).

- ResearchGate. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives.

- University of Colorado Boulder. (n.d.).

- Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters.

- ResearchGate. (2025). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine.

- Smolecule. (2023). 1-(3-Bromopyridin-2-yl)ethanone. Smolecule.com.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.co.uk.

- ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.

- Scribd. (n.d.).

- Chemistry LibreTexts. (2023).

- Smith, A. M., et al. (2022).

- Chem-Impex. (n.d.). 2-Chloro-4-acetylpyridine. Chemimpex.com.

- Chemistry LibreTexts. (2025). 2.7: Mass Spectrometry of Some Common Functional Groups.

- BenchChem. (2025). Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide. Benchchem.com.

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

This guide details the strategic application of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone (CAS: 23794-16-3 / 84199-61-1 analog), a high-value heterocyclic building block. Its unique trisubstituted pattern—combining an ortho-bromo, para-chloro, and meta-acetyl group relative to the pyridine nitrogen—makes it a "linchpin" scaffold for synthesizing fused ring systems, particularly 4-substituted 1H-pyrazolo[3,4-b]pyridines , which are privileged structures in kinase inhibitor discovery.

Introduction & Structural Utility

The utility of this compound lies in its orthogonal reactivity . Unlike simple halopyridines, this scaffold offers three distinct "handles" that can be manipulated sequentially without protecting groups.

The Reactivity Triad

-

C2-Bromo (Site A): Highly activated for Pd-catalyzed cross-couplings (Suzuki, Sonogashira). It is electronically more labile towards oxidative addition than the C4-chloride.

-

C3-Acetyl (Site B): A biselectrophilic anchor. It serves as the primary site for condensation reactions (e.g., with hydrazines or amidines) to form fused rings.

-

C4-Chloro (Site C): A latent electrophile. In the pyridine form, it is susceptible to SNAr (Nucleophilic Aromatic Substitution).[1] Crucially, if the C2-Br is cyclized first, the C4-Cl remains available for late-stage diversification (e.g., introducing solubilizing amines).

Caption: Orthogonal reactivity map of the trisubstituted pyridine scaffold.

Synthesis of the Building Block

While custom synthesis houses supply this compound, in-house preparation is often required for scale-up. The most reliable route utilizes Directed Ortho Metalation (DoM) on 2-bromo-4-chloropyridine.

Protocol A: DoM Synthesis via Weinreb Trapping

Rationale: The C3 proton of 2-bromo-4-chloropyridine is flanked by two halogens, making it significantly more acidic (pKa ~26) than other ring protons. Lithium Diisopropylamide (LDA) selectively deprotonates this position at -78°C.

Reagents:

-

2-Bromo-4-chloropyridine (1.0 equiv)

-

LDA (1.1 equiv, fresh)

-

N-Methoxy-N-methylacetamide (Weinreb amide) (1.2 equiv)

-

THF (Anhydrous)[2]

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add LDA dropwise. Stir for 15 minutes. Critical: Do not allow the temperature to rise above -70°C to prevent "halogen dance" side reactions.

-

Addition: Cannulate a solution of 2-bromo-4-chloropyridine in THF into the LDA solution slowly. The solution will typically turn deep yellow/orange (lithiated species). Stir for 30 minutes at -78°C.

-

Quench: Add N-methoxy-N-methylacetamide dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C.

-

Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Key Application: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

This is the primary application for this building block in drug discovery. The reaction creates the fused bicycle while preserving the C4-chlorine for subsequent library generation.

Protocol B: Pyrazole Annulation

Mechanism: Hydrazine attacks the ketone (Schiff base formation) followed by an intramolecular SNAr displacement of the labile C2-bromide.

Reagents:

-

This compound (1.0 equiv)

-

Hydrazine monohydrate (64-65% in water) (2.0 - 5.0 equiv)

-

Ethanol (Absolute) or Dioxane

Step-by-Step Procedure:

-

Dissolution: Dissolve the ketone (1.0 g, 4.2 mmol) in Ethanol (10 mL).

-

Addition: Add Hydrazine monohydrate (0.42 mL, 8.5 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by LCMS.

-

Checkpoint: The intermediate hydrazone may be visible early on. Complete conversion is indicated by the disappearance of the bromine isotope pattern in MS.

-